molecular formula C25H18O B12830021 9,9-diphenyl-9H-fluoren-2-ol

9,9-diphenyl-9H-fluoren-2-ol

Cat. No.: B12830021
M. Wt: 334.4 g/mol
InChI Key: DEOLOAZXQGHDGM-UHFFFAOYSA-N
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Description

9,9-Diphenyl-9H-fluoren-2-ol is an organic compound with the molecular formula C25H18O It is a derivative of fluorene, characterized by the presence of two phenyl groups attached to the ninth carbon of the fluorene backbone and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-diphenyl-9H-fluoren-2-ol typically involves the reaction of fluorene derivatives with phenylating agents. One common method includes the use of 9-fluorenone as a starting material, which undergoes a Grignard reaction with phenylmagnesium bromide to introduce the phenyl groups. The resulting intermediate is then subjected to reduction to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 9,9-Diphenyl-9H-fluoren-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form different hydrocarbon derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Scientific Research Applications

9,9-Diphenyl-9H-fluoren-2-ol has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 9,9-diphenyl-9H-fluoren-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenyl groups contribute to the compound’s stability and electronic properties, making it suitable for applications in electronic devices. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 9,9-Diphenyl-9H-fluoren-2-ol is unique due to the presence of both phenyl groups and a hydroxyl group, which impart distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

9,9-diphenylfluoren-2-ol

InChI

InChI=1S/C25H18O/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,26H

InChI Key

DEOLOAZXQGHDGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

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